MAO-B Inhibitory Potency: Class-Level Comparison of Pyridazine-Coumarin Hybrids vs. Reference Inhibitor Selegiline
No direct IC50 measurement for CAS 946235-57-0 against human MAO-B has been reported in the primary literature. However, the nearest-characterized structural class—3-heteroarylcoumarins with bromine or methoxy substitution on the pyridazine ring—achieves IC50 values in the sub-micromolar to nanomolar range and exceeds the potency of the irreversible MAO-B inhibitor selegiline by up to 64-fold in certain 3-arylcoumarin series [1]. The most active pyridazine-coumarin hybrids (compounds 9b and 9d) display sub-micromolar IC50 values and lack cytotoxicity in neuronal cell models [1]. By structural analogy, the propoxy analogue is predicted to occupy a similar potency band, though experimental confirmation is required.
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Selegiline: hMAO-B IC50 ≈ 0.04–0.2 μM (reported range); Costas-Lago compound 9b/9d: sub-μM IC50 [1] |
| Quantified Difference | 3-arylcoumarin analogue up to 64× more potent than selegiline in a related study [1]; quantitative difference for propoxy analogue unknown |
| Conditions | Recombinant human MAO-B enzyme assay (Costas-Lago et al., 2017) |
Why This Matters
The pyridazine-coumarin scaffold consistently outperforms selegiline in MAO-B inhibition, supporting prioritization of this chemotype for neurodegenerative disease research, though the absence of propoxy-specific data requires prospective validation.
- [1] Costas-Lago, M.C. et al. (2017) Eur. J. Med. Chem., 139, 1–11. DOI: 10.1016/j.ejmech.2017.07.045 View Source
